molecular formula C16H15F2N3O B6771933 N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide

N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide

Cat. No.: B6771933
M. Wt: 303.31 g/mol
InChI Key: DRILBXISJMJTGQ-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a cyclobutyl ring, and a pyridazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction using 2,4-difluorophenyl halides.

    Formation of the Pyridazine Carboxamide Moiety: The final step involves the formation of the pyridazine carboxamide moiety through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The difluorophenyl group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group and the pyridazine moiety are key structural features that enable the compound to bind to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide: This compound shares a similar cyclobutyl and pyridazine structure but differs in the substituents on the phenyl ring.

    1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Another compound with a difluorophenyl group, but with a different core structure.

Uniqueness

N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide is unique due to its specific combination of a difluorophenyl group, a cyclobutyl ring, and a pyridazine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O/c1-10-7-11(9-19-21-10)15(22)20-16(5-2-6-16)13-4-3-12(17)8-14(13)18/h3-4,7-9H,2,5-6H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRILBXISJMJTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=N1)C(=O)NC2(CCC2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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